molecular formula C13H17ClFN3 B12237856 2-ethyl-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride

2-ethyl-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12237856
M. Wt: 269.74 g/mol
InChI Key: YTDBKJAMXLLXCI-UHFFFAOYSA-N
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Description

2-ethyl-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical and biological properties. It is commonly used in various scientific research applications due to its potential therapeutic and industrial benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride typically involves a multi-step process. The initial step often includes the formation of the pyrazole ring through cyclization reactions. This is followed by the introduction of the ethyl and methyl groups at specific positions on the pyrazole ring. The final step involves the addition of the fluorophenyl group through a substitution reaction. The reaction conditions usually require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent quality. The purification of the final product is achieved through crystallization and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.

    Substitution: Common reagents include halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

2-ethyl-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group plays a crucial role in enhancing the binding affinity and specificity of the compound. The pathways involved often include the inhibition of key enzymes or the modulation of receptor activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-amine
  • 2-ethyl-N-[(3-chlorophenyl)methyl]-5-methylpyrazol-3-amine
  • 2-ethyl-N-[(3-bromophenyl)methyl]-5-methylpyrazol-3-amine

Uniqueness

The presence of the fluorophenyl group in 2-ethyl-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride distinguishes it from other similar compounds. This group enhances the compound’s chemical stability and biological activity, making it a valuable candidate for various research and industrial applications.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

2-ethyl-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-3-17-13(7-10(2)16-17)15-9-11-5-4-6-12(14)8-11;/h4-8,15H,3,9H2,1-2H3;1H

InChI Key

YTDBKJAMXLLXCI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC(=CC=C2)F.Cl

Origin of Product

United States

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